Sodium metrizoate
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Overview
Description
Metrizoate sodium is a compound used primarily as a contrast medium in medical imaging, particularly in angiography and urography . It is known for its high iodine content, which enhances the visibility of blood vessels and other structures during X-ray imaging . its use has been discontinued in some regions due to the risk of allergic reactions associated with its high osmolality .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metrizoate sodium is synthesized through a series of chemical reactions involving the iodination of benzoic acid derivatives. The process typically involves the following steps:
Iodination: Benzoic acid is iodinated to produce triiodobenzoic acid.
Amidation: The triiodobenzoic acid is then reacted with acetic anhydride and methylamine to form the corresponding amide.
Neutralization: The resulting compound is neutralized with sodium hydroxide to produce metrizoate sodium.
Industrial Production Methods
Industrial production of metrizoate sodium involves large-scale synthesis using the same basic steps as the laboratory preparation. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pH, and reaction time. The final product is purified through crystallization and filtration to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Metrizoate sodium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under certain conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also possible but less common.
Substitution: The compound can undergo substitution reactions, particularly involving the iodine atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may result in the replacement of iodine atoms with other halogens .
Scientific Research Applications
Metrizoate sodium has been widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Medical Imaging: As a contrast medium in X-ray imaging to enhance the visibility of blood vessels and other structures.
Cell Separation: Used in density gradient centrifugation for the isolation of lymphocytes from blood samples.
Pharmacological Studies: Investigated for its effects on various physiological systems, including the cardiovascular system.
Mechanism of Action
The primary mechanism of action of metrizoate sodium is its ability to enhance the contrast of X-ray images. This is achieved through the high iodine content, which absorbs X-rays and increases the visibility of structures such as blood vessels . The compound is injected into the bloodstream, where it circulates and highlights the areas of interest during imaging .
Comparison with Similar Compounds
Metrizoate sodium is similar to other iodinated contrast media, such as diatrizoate and iopamidol. it has some unique properties:
Higher Osmolality: Metrizoate sodium has a higher osmolality compared to some other contrast media, which can increase the risk of allergic reactions.
Lower Viscosity: It has a lower viscosity, which can be advantageous in certain clinical situations.
Similar Compounds
Properties
CAS No. |
7225-61-8 |
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Molecular Formula |
C12H10I3N2NaO4 |
Molecular Weight |
649.92 g/mol |
IUPAC Name |
sodium;3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C12H11I3N2O4.Na/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;/h1-3H3,(H,16,18)(H,20,21);/q;+1/p-1 |
InChI Key |
UKIYDXCFKFLIMU-UHFFFAOYSA-M |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.[Na+] |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)N(C)C(=O)C)I.[Na+] |
Synonyms |
Benzoic acid, 3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodo- Isopaque Metrizoate Metrizoate Sodium Metrizoic Acid Triosil |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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